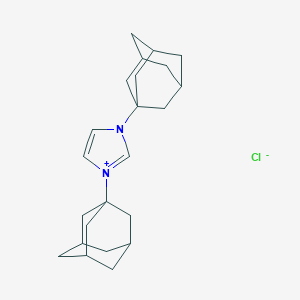
5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde (HTC) is a chemical compound used in scientific research for various purposes. It is a versatile compound that has been used in many applications, including as a reagent in organic synthesis, as a fluorescent probe, and as a precursor in the preparation of other compounds. In
Scientific Research Applications
5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde has been used in various scientific research applications. One of its most common uses is as a reagent in organic synthesis. This compound can be used as a starting material for the preparation of other compounds, such as 5-hydroxy-3,3,5-trimethyl-2-cyclohexen-1-one, which is a precursor to the synthesis of a variety of natural products. This compound has also been used as a fluorescent probe for the detection of metal ions. In addition, this compound has been used in the preparation of chiral auxiliaries for asymmetric synthesis.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde is not well understood. However, it is believed that this compound acts as a nucleophile, reacting with electrophiles to form stable adducts. This compound has been shown to react with aldehydes, ketones, and imines, among other compounds.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, although the mechanism of this inhibition is not well understood. This compound has also been shown to have anti-inflammatory effects, and it has been suggested that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde in lab experiments is its versatility. It can be used as a reagent in organic synthesis, as a fluorescent probe, and as a precursor in the preparation of other compounds. However, one limitation of using this compound is its cost. This compound is a relatively expensive compound, and its use in large-scale experiments may be prohibitive.
Future Directions
There are many potential future directions for the use of 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde in scientific research. One area of interest is the development of new synthetic methods for the preparation of this compound and related compounds. Another area of interest is the investigation of the mechanism of action of this compound, particularly with regard to its anti-cancer and anti-inflammatory effects. Finally, there is potential for the development of new applications for this compound, such as in the preparation of chiral catalysts for asymmetric synthesis.
Synthesis Methods
The synthesis of 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde involves the reaction of 3,3,5-trimethylcyclohex-2-en-1-one with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction proceeds via the formation of an oxime intermediate, which is then cyclized to form this compound. The yield of this compound can be improved by using a solvent mixture of ethanol and water.
Properties
| 126308-67-6 | |
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
5-hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde |
InChI |
InChI=1S/C7H13NO3/c1-6(2)4-7(3,10)11-8(6)5-9/h5,10H,4H2,1-3H3 |
InChI Key |
AARRTLNFTMGFLN-UHFFFAOYSA-N |
SMILES |
CC1(CC(ON1C=O)(C)O)C |
Canonical SMILES |
CC1(CC(ON1C=O)(C)O)C |
synonyms |
2-Isoxazolidinecarboxaldehyde, 5-hydroxy-3,3,5-trimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


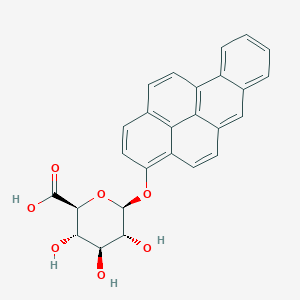
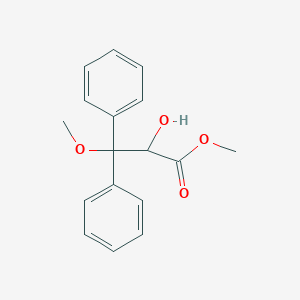
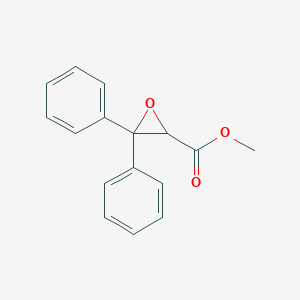

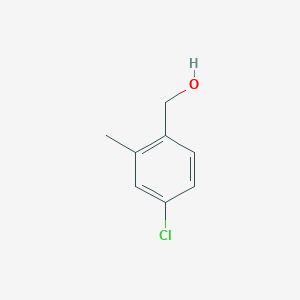


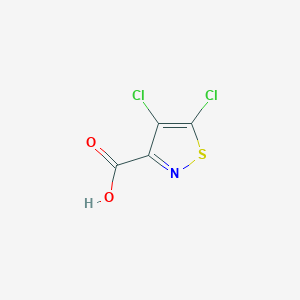
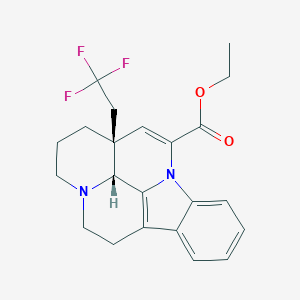
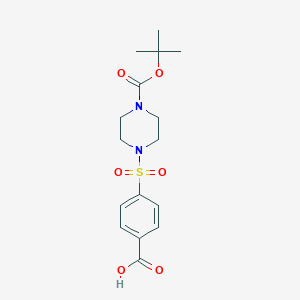
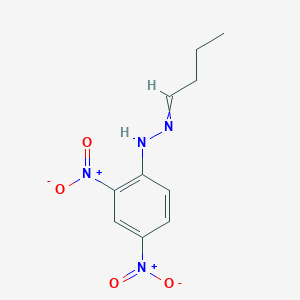
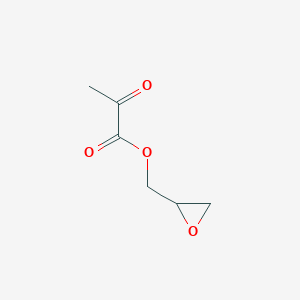
![2-Chloro-6-methylimidazo[1,2-b]pyridazine](/img/structure/B143242.png)
